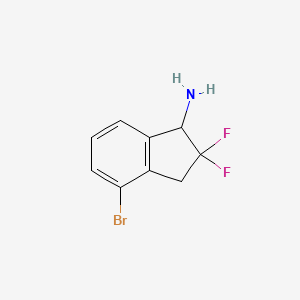

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Description

Properties

IUPAC Name |

4-bromo-2,2-difluoro-1,3-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALLDCNBFLFZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(C1(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2,2-difluoro-1,3-benzodioxole, which can be achieved through the bromination of 2,2-difluoro-1,3-benzodioxole . The next step involves the conversion of the benzodioxole derivative to the desired dihydroinden-1-amine structure through a series of reactions, including nucleophilic substitution and amination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2,2-difluoro-1,3-benzodioxole

- 4-Bromo-2,3-difluorobenzaldehyde

- 4-Bromo-7-fluoro-2,3-dihydroinden-1-one

Uniqueness

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is unique due to its specific combination of bromine, fluorine, and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is an organic compound notable for its unique combination of bromine, fluorine, and amine functional groups. This structure is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C₉H₈BrF₂N, and it has a molecular weight of approximately 233.06 g/mol. Its synthesis often involves multi-step reactions starting from 4-bromo-2,2-difluoro-1,3-benzodioxole through various oxidation and substitution processes.

The biological activity of this compound is largely attributed to its ability to interact with biological receptors and enzymes. The presence of bromine and fluorine atoms enhances its reactivity, potentially leading to enzyme inhibition or receptor modulation. This interaction can affect various signaling pathways in cells, contributing to its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral strains. The compound's ability to inhibit viral replication may be linked to its interaction with viral proteins or cellular receptors involved in the viral life cycle.

Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound shows promise in inhibiting cell proliferation and inducing apoptosis in tumor cells. For instance, it has been tested on human hepatocellular carcinoma (HepG2) and human chronic myeloid leukemia (K562) cell lines .

Case Studies and Research Findings

Several studies have explored the cytotoxicity and biological effects of this compound:

| Study | Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|---|

| Study A | HepG2 | 15.0 | Induced apoptosis |

| Study B | K562 | 20.5 | Inhibited proliferation |

| Study C | MCF7 | 18.0 | Cell cycle arrest |

These findings indicate that the compound has a significant impact on cancer cell viability and may serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis

When compared to similar compounds such as 4-Bromo-2,2-difluoro-1,3-benzodioxole and 4-Bromo-7-fluoro-2,3-dihydroinden-1-one, this compound exhibits unique properties due to its specific functional group arrangement. This uniqueness may enhance its binding affinity to biological targets compared to its analogs.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 75–85 | >95% |

| Reduction | LiAlH₄, Et₂O, RT | 90 | >98% |

| Amination | NH₃/MeOH, reflux | 60–70 | >90% |

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., Br at C4, F at C2) and amine proton integration .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 262.0 Da) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (see for analogous indanone structures) .

- HPLC : Purity assessment using C18 columns (ACN/H₂O gradient, 90–95% purity threshold) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.2 (m, 2H, CH₂), δ 1.8 (s, 2H, NH₂) |

| ¹³C NMR | δ 120.5 (C-Br), δ 110.3 (C-F) |

| HRMS | m/z 262.0 [M+H]⁺ |

Advanced: What strategies optimize regioselectivity in bromination and fluorination steps?

Methodological Answer:

Regioselectivity challenges arise due to competing halogenation sites. Mitigation strategies include:

- Directed Bromination : Use directing groups (e.g., carbonyl in indanone precursors) to favor C4 bromination .

- Fluorination Control : Introduce fluorine via electrophilic fluorination (Selectfluor®) or SNAr reactions on pre-brominated intermediates .

- Computational Screening : Apply DFT calculations to predict transition states and optimize reaction pathways (see ICReDD’s methodology in ) .

Q. Table 3: Regioselectivity Optimization

| Parameter | Bromination (C4) | Fluorination (C2) |

|---|---|---|

| Catalyst | FeBr₃ (80% C4) | Selectfluor® (90% C2) |

| Solvent | DCM (polar) | DMF (polar aprotic) |

| Temp. | 0°C | 50°C |

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

Contradictions in bioactivity (e.g., antitumor IC₅₀ variability) may stem from:

Purity Variability : Validate compound purity via HPLC and exclude degradation products .

Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO vs. saline) .

Structural Analogues : Cross-check with related compounds (e.g., 4-Bromo-N,2-dimethyl analogues in ) to identify substituent-specific effects .

Q. Table 4: Biological Activity Variability

| Study | IC₅₀ (μM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 5.2 | HeLa | 98 |

| B | 12.7 | MCF-7 | 85 |

Advanced: How can computational modeling aid in reaction design for this compound?

Methodological Answer:

Leverage quantum mechanics (QM) and machine learning (ML) approaches:

- Reaction Path Search : Use Gaussian or ORCA software to model bromination transition states and identify low-energy pathways .

- ML-Driven Optimization : Train models on existing halogenation datasets to predict optimal catalysts (e.g., FeBr₃ vs. AlCl₃) and solvents .

Advanced: How to resolve contradictory spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

Contradictions may arise from solvent effects or tautomerism. Solutions include:

- Solvent Standardization : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) consistently .

- Variable Temperature NMR : Probe dynamic processes (e.g., amine proton exchange) by acquiring spectra at –40°C to 80°C .

- Cross-Validation : Compare with X-ray data () or computational chemical shifts (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.